molecular formula C15H15NO5S2 B2407805 Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate CAS No. 923388-45-8

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate

Cat. No.: B2407805
CAS No.: 923388-45-8
M. Wt: 353.41
InChI Key: OBDGOBZVOHZTPL-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-3-carboxylic acid with benzylsulfonyl acetamide under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing its binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate
  • Methyl 2-(2-(methylsulfonyl)acetamido)thiophene-3-carboxylate
  • Methyl 2-(2-(ethylsulfonyl)acetamido)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for stronger enzyme inhibition compared to its analogs with simpler sulfonyl groups.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

methyl 2-[(2-benzylsulfonylacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-8-22-14(12)16-13(17)10-23(19,20)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGOBZVOHZTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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